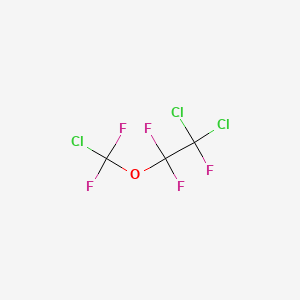
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is a chemical compound with the molecular formula C₃Cl₃F₅O and a molecular weight of 253.383 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether typically involves the reaction of chlorodifluoromethane with 2,2-dichlorotrifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether compound. The reaction can be represented as follows:
ClCF2H+Cl2CF3CH2OH→ClCF2OCH2CF3Cl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated or defluorinated compounds.
Substitution: Formation of ethers, amines, or alcohols depending on the substituent introduced.
Scientific Research Applications
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is utilized in various scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific halogenated functional groups.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether: Similar in structure but with different substitution patterns.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another related compound with similar functional groups.
Uniqueness
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over chemical properties and reactivity.
Properties
CAS No. |
37136-24-6 |
|---|---|
Molecular Formula |
C3Cl3F5O |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1,1-dichloro-2-[chloro(difluoro)methoxy]-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3Cl3F5O/c4-1(5,7)2(8,9)12-3(6,10)11 |
InChI Key |
LWQARWCIQAGKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Cl)(OC(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


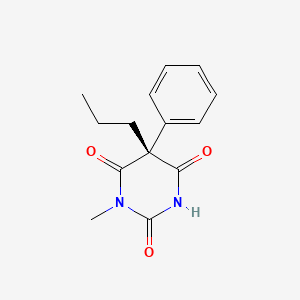
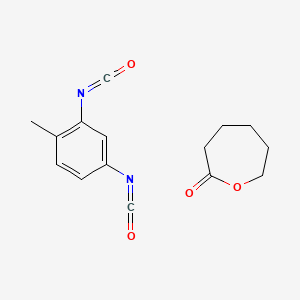
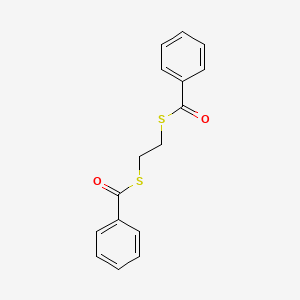
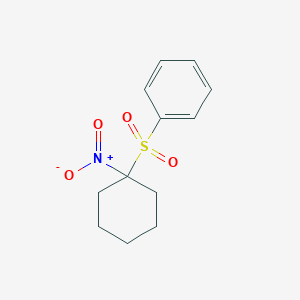
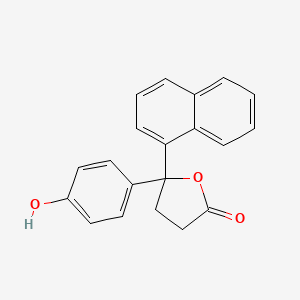

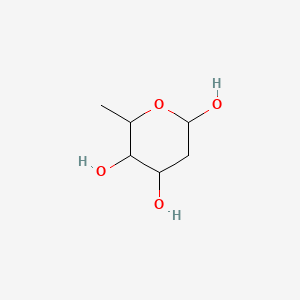
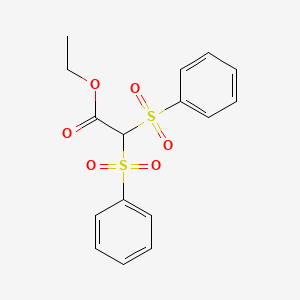

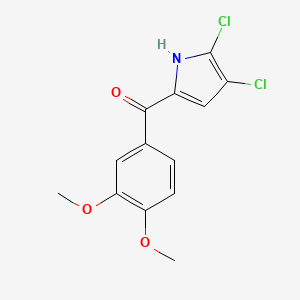
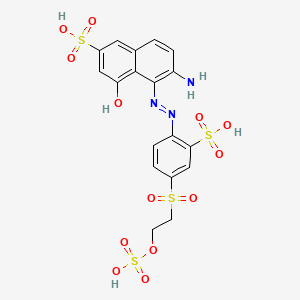

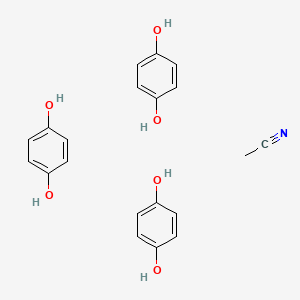
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
